molecular formula C12H10INO2S B187139 N-(2-iodophenyl)benzenesulfonamide CAS No. 54189-90-1

N-(2-iodophenyl)benzenesulfonamide

Cat. No. B187139
CAS RN: 54189-90-1
M. Wt: 359.18 g/mol
InChI Key: JQTVJAXMBVZFOW-UHFFFAOYSA-N
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Description

“N-(2-iodophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10INO2S and a molecular weight of 359.18 . It is also known by its synonyms “N-(2-iodophenyl)benzenesulfonamide” and "Benzenesulfonamide, N-(2-iodophenyl)-" .


Synthesis Analysis

The synthesis of “N-(2-iodophenyl)benzenesulfonamide” has been described in several studies. One method involves a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide to produce aza-heterocyclic amides . Another method involves the electrochemical oxidation of amines in the presence of arylsulfinic acids .


Molecular Structure Analysis

The molecular structure of “N-(2-iodophenyl)benzenesulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

“N-(2-iodophenyl)benzenesulfonamide” has been involved in various chemical reactions. For instance, it has been used in a palladium-catalyzed tandem reaction with isocyanide to divergently produce aza-heterocyclic amides .


Physical And Chemical Properties Analysis

“N-(2-iodophenyl)benzenesulfonamide” has a molecular weight of 359.18 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Synthesis and Biochemical Evaluation

N-(2-iodophenyl)benzenesulfonamide has been studied for its role in the synthesis and biochemical evaluation of other compounds. For instance, benzenesulfonamides have been used as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, which is crucial in various biochemical pathways (Röver et al., 1997).

Oxidative Cross-Coupling Reactions

These compounds are also involved in oxidative cross-coupling reactions, which are significant in synthetic chemistry. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been used to produce various derivatives through reactions with acrylate esters (Miura et al., 1998).

Spectroscopic Characterization and Antimicrobial Activity

Another important application is in the field of spectroscopy and antimicrobial studies. Novel sulfonamide derivatives have been characterized for their antimicrobial activities and analyzed using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction (Demircioğlu et al., 2018).

Application in Solid-Phase Synthesis

Benzenesulfonamides have been utilized in solid-phase synthesis, demonstrating their versatility in chemical transformations and synthesis of diverse scaffolds (Fülöpová & Soural, 2015).

Inhibition of Human Carbonic Anhydrases

In medicinal chemistry, certain derivatives of benzenesulfonamides, including N-(2-iodophenyl)benzenesulfonamide, have shown potential in inhibiting human carbonic anhydrases, which is significant in developing treatments for various diseases (Pacchiano et al., 2011).

Enhancement of Peroxidase Activity in Response to Heavy Metal Stress

Studies have also focused on how these compounds can enhance peroxidase activity, especially in response to environmental stress like heavy metal exposure (Huang et al., 2019).

Catalysis in Transfer Hydrogenation of Ketones

In the field of catalysis, benzenesulfonamide derivatives have been synthesized and used in the transfer hydrogenation of ketones, demonstrating their utility in various chemical reactions (Dayan et al., 2013).

Development as Progesterone Receptor Antagonists

Derivatives of N-(2-iodophenyl)benzenesulfonamide have been developed as nonsteroidal progesterone receptor antagonists, showcasing their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Inhibitory Action on PI3K for Treating Pulmonary Diseases

Furthermore, certain benzenesulfonamide derivatives have been explored for their inhibitory action on phosphatidylinositol 3-kinase, useful in treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

Synthesis of Antibacterial Agents

Lastly, benzenesulfonamides have been synthesized and evaluated for their antibacterial properties, particularly against Escherichia coli, demonstrating their potential in pharmaceutical applications (Abbasi et al., 2019).

Future Directions

The future directions for “N-(2-iodophenyl)benzenesulfonamide” could involve further exploration of its synthesis methods and potential applications. For instance, one study describes the use of a new electrochemical strategy for the synthesis of a new type of sulfonamide derivatives . Another study discusses the potential of triazole-benzenesulfonamide hybrids in various biological activities .

properties

IUPAC Name

N-(2-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTVJAXMBVZFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348203
Record name N-(2-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-iodophenyl)benzenesulfonamide

CAS RN

54189-90-1
Record name N-(2-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AJ McCarroll, TD Bradshaw, AD Westwell… - Journal of medicinal …, 2007 - ACS Publications
Interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with a range of arylsulfonyl chlorides affords sulfonamides that undergo Sonogashira couplings under thermal or microwave …
Number of citations: 61 pubs.acs.org
H Goljani, Z Tavakkoli, A Sadatnabi… - Scientific Reports, 2020 - nature.com
This study is the first report of electrochemical generation of hydroxyimino-cyclohexa-dien-ylidene haloniums and their application in the synthesis of new halo-N-hydroxysulfonamide …
Number of citations: 13 www.nature.com
A Das, A Maiti, M Kundu, KK Roy, I Ansary - Synthesis, 2019 - thieme-connect.com
A new, convenient synthesis of dibenzo[b,e]azepin-6-ones and seven-membered sultam derivatives have been envisaged via Pd-catalyzed regioselective intramolecular Heck reaction …
Number of citations: 4 www.thieme-connect.com
ASG Prasad, TB Rao, D Rambabu, MVB Rao… - Arabian Journal of …, 2019 - Elsevier
A one-pot protocol based on coupling-cyclization strategy has been developed for the construction of indole ring leading to 2-substituted indole derivatives. The methodology involved …
Number of citations: 5 www.sciencedirect.com
ASG Prasad - 2019 - ir.kluniversity.in
In the Chapter-1, a one-pot protocol based on coupling-cyclization strategy has been developed for the construction of indole ring leading to 2-substituted indole derivatives. The …
Number of citations: 2 ir.kluniversity.in
A Huang, Y Chen, Y Zhou, W Guo, X Wu, C Ma - Organic letters, 2013 - ACS Publications
A copper-catalyzed one-pot process for the construction of benzo[4,5]imidazo[1,2-a]quinoxalines under air is described. Aryl chlorides, aryl bromides, and aryl iodides can be applied to …
Number of citations: 39 pubs.acs.org
AJ McCarroll, MB Burke, CA Laughton, MFG Stevens - ARKIVOC, 2007 - arkat-usa.org
Molecular modelling suggested that polar groups appended to the arylsulfonyl residue in indoles 2, which are potential anticancer agents, could aid pharmaceutical properties without …
Number of citations: 2 www.arkat-usa.org
S Joardar, S Chakravorty, S Das - Synlett, 2015 - thieme-connect.com
Tricyclic sultams have been synthesized through sulfonation and a palladium-mediated Sonogashira cross-coupling followed by a reductive Heck cyclization. The procedure is …
Number of citations: 11 www.thieme-connect.com

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